

XMD8-92: A Comparative Guide to Its Kinase Selectivity Profile

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Compound of Interest

Compound Name: *Xmd8-92*

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This guide provides a detailed comparison of the kinase selectivity profile of **XMD8-92**, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1). The following sections present quantitative data on its binding affinity and inhibitory concentrations against its primary target and various off-target kinases, outlines the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile of XMD8-92

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity. **XMD8-92** has been profiled against large panels of kinases, revealing a high degree of selectivity for ERK5, though it also exhibits activity against other kinases and bromodomains.

In Vitro Binding and Inhibitory Activity

The following table summarizes the dissociation constants (K_d) and half-maximal inhibitory concentrations (IC_{50}) of **XMD8-92** against its primary target ERK5 and a selection of off-target kinases. This data is compiled from in vitro ATP-site competition binding assays and cellular assays.

Target Family	Target	Assay Type	Potency (nM)	Citation
Primary Target (MAPK)	ERK5 (BMK1/MAPK7)	ATP-site competition binding (Kd)	80	[1][2]
ERK5 (BMK1)	EGF-induced autophosphorylation in HeLa cells (IC50)	240	[3][4]	
ERK5 (BMK1)	KiNativ in HeLa cell lysates (IC50)	1500	[1]	
Primary Target (Bromodomain)	BRD4	Not Specified (Kd)	170	[3]
Off-Target (CAMK)	DCAMKL2	ATP-site competition binding (Kd)	190	[5]
Off-Target (Polo-like Kinase)	PLK4	ATP-site competition binding (Kd)	600	[5]
Off-Target (Tyrosine Kinase)	TNK1	ATP-site competition binding (Kd)	890	[5]
TNK1	KiNativ in HeLa cell lysates (IC50)	10000	[1]	
ACK1 (TNK2)	KiNativ in HeLa cell lysates (IC50)	18000	[1]	

Note: Lower values indicate higher potency.

Experimental Protocols

The data presented in this guide is based on established methodologies for determining kinase inhibitor selectivity. The key experimental protocols are described below.

In Vitro ATP-Site Competition Binding Assay

This assay is a high-throughput method used to determine the affinity of a compound for a large number of kinases.

- **Assay Principle:** The assay measures the ability of a test compound (**XMD8-92**) to displace a known, tagged ATP-competitive ligand from the ATP-binding site of a panel of kinases.
- **Procedure:**
 - A panel of recombinant kinases is incubated with the tagged ATP-competitive ligand.
 - **XMD8-92** is added at various concentrations.
 - The amount of displaced tagged ligand is quantified, typically using fluorescence or luminescence-based detection methods.
 - The dissociation constant (K_d) is calculated from the concentration of **XMD8-92** required to displace 50% of the tagged ligand.
- **Application:** This method was used to profile **XMD8-92** against a panel of 402 different kinases, identifying ERK5 as the primary target and several other kinases with lower affinity. [\[1\]](#)

Cellular Kinase Inhibition Assay (e.g., EGF-Induced Autophosphorylation)

This type of assay measures the ability of an inhibitor to block kinase activity within a cellular context.

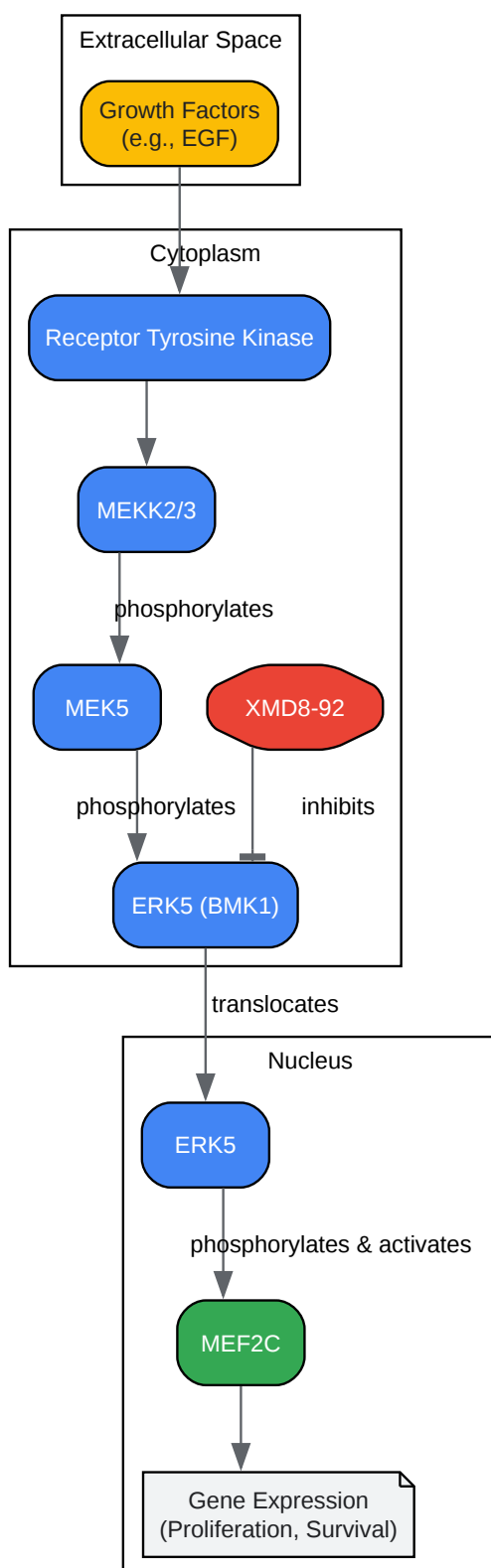
- **Assay Principle:** The activation of ERK5 by upstream signals, such as Epidermal Growth Factor (EGF), leads to its autophosphorylation, which can be detected as a shift in its molecular weight on an SDS-PAGE gel.

- Procedure:
 - HeLa cells are serum-starved overnight to reduce basal kinase activity.
 - The cells are pre-treated with varying concentrations of **XMD8-92** for one hour.
 - Cells are then stimulated with EGF to induce ERK5 activation.
 - Cell lysates are prepared and subjected to SDS-PAGE and immunoblotting using an antibody specific for ERK5.
 - The inhibition of the mobility shift indicates the inhibition of ERK5 autophosphorylation.
 - The IC50 value is determined as the concentration of **XMD8-92** that inhibits 50% of the EGF-induced autophosphorylation.[\[1\]](#)[\[3\]](#)

Mandatory Visualization

Signaling Pathway of XMD8-92 Inhibition

The diagram below illustrates the canonical MEK5/ERK5 signaling pathway and the point of inhibition by **XMD8-92**. This pathway is crucial for cell proliferation, survival, and angiogenesis.



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Caption: The MEK5-ERK5 signaling pathway and its inhibition by **XMD8-92**.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for determining the selectivity of a kinase inhibitor using an in vitro competition binding assay.



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Caption: Workflow for in vitro kinase inhibitor selectivity profiling.

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